![molecular formula C21H16NO3PS B14307648 Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate CAS No. 112164-03-1](/img/structure/B14307648.png)
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a benzothiazole moiety linked to a diphenyl phosphonate group via an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then reacted with diphenyl phosphorochloridate under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
- Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
- 2-(2-Benzothiazolyl)acetic acid ethyl ester
- 2-Aminothiazole derivatives
Comparison: Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate is unique due to its specific structure, which combines a benzothiazole ring with a diphenyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .
Eigenschaften
CAS-Nummer |
112164-03-1 |
|---|---|
Molekularformel |
C21H16NO3PS |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-(2-diphenoxyphosphorylethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C21H16NO3PS/c23-26(24-17-9-3-1-4-10-17,25-18-11-5-2-6-12-18)16-15-21-22-19-13-7-8-14-20(19)27-21/h1-16H |
InChI-Schlüssel |
JCWNCURQZJKAGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(C=CC2=NC3=CC=CC=C3S2)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



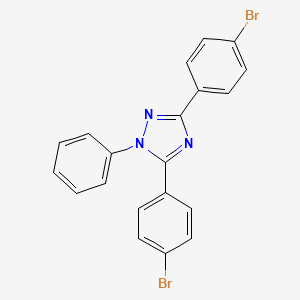
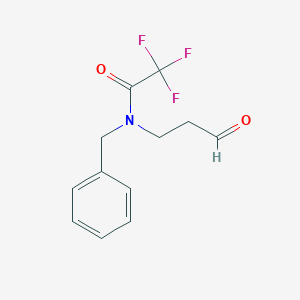
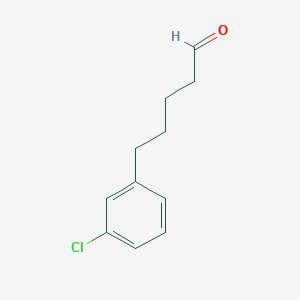
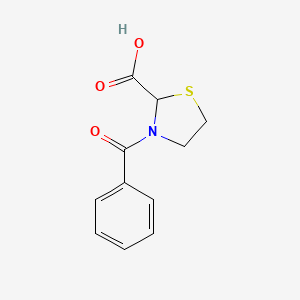
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
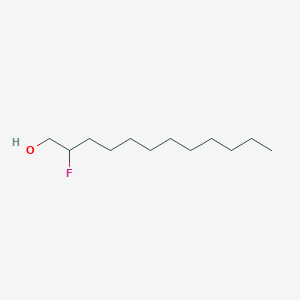
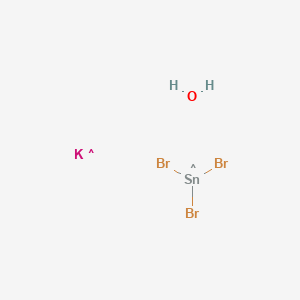
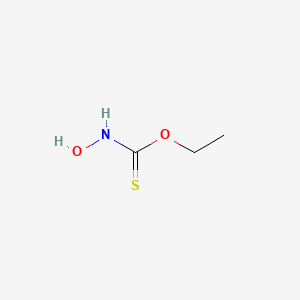
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
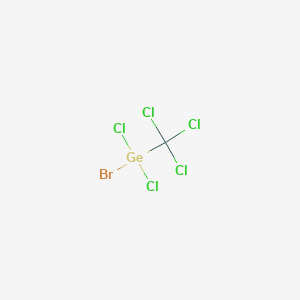

![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
